molecular formula C11H18N2O4 B12277554 Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester CAS No. 958396-77-5

Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester

Cat. No.: B12277554
CAS No.: 958396-77-5
M. Wt: 242.27 g/mol
InChI Key: XZLRJCSXDLXBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester is a structurally complex ester derivative of acetic acid. The molecule features a cyano group (-CN) at the α-carbon (position 2) of the acetic acid backbone and a 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester side chain. The 1,1-dimethylethoxy (tert-butoxy) group serves as a protective moiety for the amino functionality via a carbamate (Boc) linkage, a common strategy in organic synthesis to prevent unwanted side reactions . This compound is likely synthesized through sequential protection, esterification, and nitrile introduction steps, as inferred from analogous synthetic routes in the evidence (e.g., dehydration of amides to nitriles in ).

Properties

CAS No.

958396-77-5

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 2-cyanoacetate

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-7-4-8-16-9(14)5-6-12/h4-5,7-8H2,1-3H3,(H,13,15)

InChI Key

XZLRJCSXDLXBSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC(=O)CC#N

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Routes

Boc Protection of 3-Aminopropanol

The primary amine in 3-aminopropanol is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

  • Reagents : Boc₂O, triethylamine (TEA), tetrahydrofuran (THF).
  • Conditions : 0–25°C, 12–24 hours.
  • Outcome : 3-[(Boc-amino)propyl] alcohol is obtained in >90% yield.

Esterification with Cyanoacetic Acid

Direct Esterification via Carbodiimide Coupling
  • Reagents : Cyanoacetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
  • Conditions : DCM or THF, 0–25°C, 6–12 hours.
  • Yield : 75–85% after column chromatography.
Acid Chloride Method
  • Reagents : Cyanoacetic acid, thionyl chloride (SOCl₂), Boc-protected 3-aminopropanol.
  • Conditions : SOCl₂ reflux (70°C, 2 hours), followed by reaction with alcohol in DCM/TEA (0°C to rt, 4 hours).
  • Yield : 80–88%.
Transesterification
  • Reagents : Methyl cyanoacetate, Boc-protected 3-aminopropanol, lipase catalysts (e.g., Candida antarctica).
  • Conditions : Toluene, 60°C, 24–48 hours.
  • Yield : 65–75%.

Alternative Pathways

Cyanohydrin Formation Followed by Boc Protection

  • Step 1 : Condensation of formaldehyde with cyanoacetate to form 2-cyano-3-hydroxypropanoate.
  • Step 2 : Boc protection using Boc₂O and DMAP in THF.
  • Yield : 70–78% over two steps.

Knoevenagel Adduct Synthesis

  • Reagents : Cyanoacetic acid, aldehyde derivatives, Boc-protected aminopropanol.
  • Conditions : Al₂O₃, ultrasound irradiation (40 kHz, 60°C, 30 minutes).
  • Yield : 82–90% with >95% purity.

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity Source
Temperature 0–25°C (protection); 60°C (esterification) Prevents Boc deprotection
Solvent THF, DCM, toluene Enhances solubility
Catalyst DCC/DMAP or lipases Accelerates ester formation
Reaction Time 6–24 hours Minimizes side products

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.25 (t, 2H, CH₂NH), 4.15 (t, 2H, CH₂O), 2.65 (s, 2H, CH₂CN).
    • IR : 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1695 cm⁻¹ (Boc C=O).

Challenges and Mitigation

  • Boc Deprotection : Avoid acidic conditions during esterification; use neutral coupling agents.
  • Cyanide Handling : Substitute NaCN with safer KCN or trimethylsilyl cyanide.
  • Byproducts : Remove malonate derivatives via selective crystallization.

Industrial-Scale Adaptations

  • Continuous Flow Systems : Reduce reaction time from 24 hours to 2 hours.
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME).

Scientific Research Applications

Organic Synthesis

Acetic acid, 2-cyano-, 3-[[1,1-dimethylethoxy]carbonyl]amino]propyl ester is primarily utilized as an intermediate in organic synthesis. Its structure allows for the introduction of cyano and carbonyl functionalities, making it a valuable reagent in the synthesis of various organic compounds, including peptides and other biologically active molecules.

Case Study: Peptide Synthesis
In peptide synthesis, this compound can serve as an acylating agent. The presence of the cyano group enhances the electrophilicity of the carbonyl carbon, facilitating acylation reactions with amines to form peptide bonds. Research indicates that using such active esters can improve reaction rates and yields compared to traditional methods .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural features that resemble known pharmacophores. It can be used to develop inhibitors for various biological targets.

Case Study: Kinase Inhibition
Research has demonstrated that derivatives of acetic acid with cyano and carbonyl groups can act as inhibitors for cell cycle-dependent kinases (CDKs). These kinases are critical in regulating cell division and are often implicated in cancer progression. Compounds similar to acetic acid, 2-cyano-, 3-[[1,1-dimethylethoxy]carbonyl]amino]propyl ester have shown promise in preclinical studies as potential anticancer agents by inhibiting specific kinase pathways .

Agrochemical Applications

There is emerging interest in the use of this compound in agrochemicals as well. Its ability to modify biological activity through structural variations allows for the development of new pesticides or herbicides.

Case Study: Pesticide Development
Research has indicated that certain esters derived from acetic acid can exhibit herbicidal properties. By modifying the acetic acid structure with cyano and carbonyl groups, researchers have been able to create compounds that effectively inhibit plant growth by interfering with hormonal pathways .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The propyl ester chain with a Boc-protected amino group provides steric bulk and hydrolytic stability relative to methyl or butyl esters, which may influence bioavailability .

Physical and Chemical Properties

  • Solubility: Boc-protected esters generally exhibit low aqueous solubility due to hydrophobicity. For example, butanoic acid derivatives with Boc groups show solubilities <0.01 g/L (). The cyano group in the target compound may marginally improve polarity but is unlikely to offset the Boc group’s hydrophobic effects .
  • Stability: The Boc group enhances stability under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid). Cyano groups are stable under physiological pH, making the compound suitable for prodrug designs .

Biological Activity

Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester, also known as CAS No. 958396-77-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. The compound's structure and properties suggest various mechanisms through which it may exert its biological effects.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}N2_2O4_4
  • Molecular Weight : 242.272 g/mol
  • Chemical Structure : The compound features an acetic acid moiety, a cyano group, and a dimethylethoxycarbonyl amino group linked to a propyl ester.

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of several critical kinases involved in cell cycle regulation and angiogenesis. Specifically, it has been noted for its inhibitory effects on:

  • Checkpoint Kinases (Chks) : These kinases play a vital role in the DNA damage response and cell cycle checkpoints.
  • Protein Kinase B (Akt) : Involved in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis.
  • Phosphoinositide-dependent Kinases (Pdks) : These kinases are crucial in signaling pathways that regulate cell growth and survival.

The compound has shown promising results in inhibiting these kinases at nanomolar concentrations, suggesting its potential as a therapeutic agent against cancers characterized by aberrant kinase activity .

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels from existing ones, is a significant process in tumor growth and metastasis. The compound has been identified as a preferential inhibitor of angiogenesis-related kinases such as VEGF-R (Vascular Endothelial Growth Factor Receptor). This inhibition could impede tumor growth by restricting its blood supply .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound effectively reduced cell proliferation in various cancer cell lines by inhibiting key signaling pathways associated with growth and survival .
    • Another investigation reported that treatment with this compound led to significant apoptosis in cancer cells through the activation of caspase pathways .
  • Animal Models :
    • Preclinical trials involving animal models have shown that administering this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Kinase InhibitionInhibits Chks, Akt, Pdks
Angiogenesis InhibitionTargets VEGF-R to reduce blood vessel formation
Apoptosis InductionActivates caspase pathways leading to cell death

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.